

Foreword: The Untapped Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Hydroxymethyl)pyridin-4-ol**

Cat. No.: **B3021479**

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In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as fertile ground for developing novel therapeutics. The pyridine ring and its derivatives are chief among these.^{[1][2][3]} This guide focuses on a specific, yet highly promising, member of this family: **2-(Hydroxymethyl)pyridin-4-ol** (CAS No. 860411-74-1).

While this particular molecule may not yet have a widely documented portfolio of biological activity, its structural components—a 4-hydroxypyridine (also known as a pyridin-4-one) core and a reactive hydroxymethyl group—position it as a valuable building block for medicinal chemists.^{[4][5]} The 4-pyridone motif is a known bioisostere for amides and phenols and can engage in crucial hydrogen bonding interactions with protein targets, while the hydroxymethyl group offers a prime handle for synthetic elaboration.^[5] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a consolidated overview of its properties, a logical framework for its synthesis and analysis, and an expert perspective on its potential applications.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application in research. **2-(Hydroxymethyl)pyridin-4-ol** is a small heterocyclic compound whose properties are summarized below.

Structural and Chemical Identity

The molecule consists of a pyridine ring substituted with a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydroxyl group at the 4-position exists in tautomeric equilibrium with its ketone form, 2-(hydroxymethyl)-1H-pyridin-4-one. This tautomerism is a critical feature, influencing its hydrogen bonding capabilities and electronic properties.^{[4][5]}

Diagram: Chemical Structure and Tautomerism

Caption: Tautomeric equilibrium of the core scaffold.

Key Physicochemical Data

The following table summarizes the essential properties of **2-(Hydroxymethyl)pyridin-4-ol**.

Property	Value	Source(s)
CAS Number	860411-74-1	[6][7][8]
Molecular Formula	C ₆ H ₇ NO ₂	[8][9]
Molecular Weight	125.13 g/mol	[8][9]
IUPAC Name	2-(hydroxymethyl)pyridin-4-ol	[8]
SMILES	OCc1cc(O)ccn1	[8]
InChIKey	KRLRNVJRPOTLJX- UHFFFAOYSA-N	[8]
Purity	Typically ≥95%	[7]

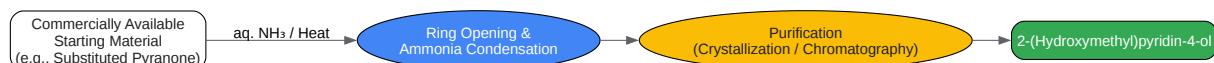
Synthesis Pathway: A Generalized Approach

While a specific, peer-reviewed synthesis for **2-(Hydroxymethyl)pyridin-4-ol** is not readily available in the provided search results, a robust synthesis can be proposed based on established methods for creating substituted 4-hydroxypyridines.^[10] A common and effective strategy involves the cyclization of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an ammonia source.

Retrosynthetic Analysis & Proposed Route

- Logic: The core 4-hydroxypyridine ring can be formed from a pyran-4-one precursor. This is a well-documented transformation where the oxygen heteroatom is displaced by nitrogen from an ammonia source. The pyran-4-one itself can be synthesized via the cyclization of a 1,3,5-tricarbonyl equivalent. The hydroxymethyl group can be introduced early in the synthesis, protected if necessary, or carried through from a suitable starting material.

Diagram: Proposed Synthesis Workflow



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Caption: High-level overview of a plausible synthesis route.

Representative Experimental Protocol

This protocol is a generalized representation and should be optimized for safety and yield in a laboratory setting.

- Reaction Setup: To a solution of a suitable 2-(hydroxymethyl)-4H-pyran-4-one precursor (1.0 eq) in a pressure-tolerant vessel, add aqueous ammonia (25-30%, 5-10 eq).
 - Scientist's Insight: The use of excess ammonia drives the equilibrium towards the pyridine product. A sealed vessel is crucial to maintain the concentration of the volatile ammonia at elevated temperatures.
- Heating & Monitoring: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the pyridine nitrogen) indicates reaction progression.

- **Work-up & Isolation:** After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
 - **Scientist's Insight:** The choice of purification depends on the impurity profile. Recrystallization is efficient for removing minor impurities if a suitable solvent is found, while chromatography offers higher resolution for complex mixtures.

Applications in Drug Discovery & Medicinal Chemistry

The true value of **2-(Hydroxymethyl)pyridin-4-ol** lies in its potential as a scaffold in drug design. The pyridin-4-one core is a privileged structure found in numerous biologically active compounds.[\[4\]](#)[\[5\]](#)

Potential Therapeutic Areas

Based on the activities of related pyridine and pyridone derivatives, this scaffold could be explored for development in several areas:

- **Antibacterial Agents:** Pyridine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[\[1\]](#)[\[11\]](#) The ability of the pyridin-4-one core to mimic peptide backbones makes it a candidate for targeting bacterial enzymes.
- **Antiviral Activity:** Pyridinone-based compounds have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[\[4\]](#)
- **Anticancer Agents:** The pyridine scaffold is present in numerous FDA-approved kinase inhibitors used in oncology.[\[2\]](#)[\[4\]](#) The hydrogen bonding capacity of the 4-hydroxy group is ideal for interacting with the hinge region of many kinases.
- **CNS-Active Agents:** Derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative properties, suggesting potential applications for CNS disorders.[\[12\]](#)

Role as a Chemical Building Block

The molecule's two functional groups offer distinct opportunities for synthetic elaboration:

- The 4-Hydroxyl Group: Can be alkylated or acylated to modulate solubility and engage in specific interactions with a biological target.
- The 2-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid for further coupling reactions (e.g., amide bond formation, reductive amination) or converted to a leaving group for nucleophilic substitution.

Experimental Protocols for Analysis & Quality Control

Ensuring the purity and identity of a compound is paramount. The following are standard protocols for the analytical characterization of **2-(Hydroxymethyl)pyridin-4-ol**.

Protocol: Purity Assessment by RP-HPLC

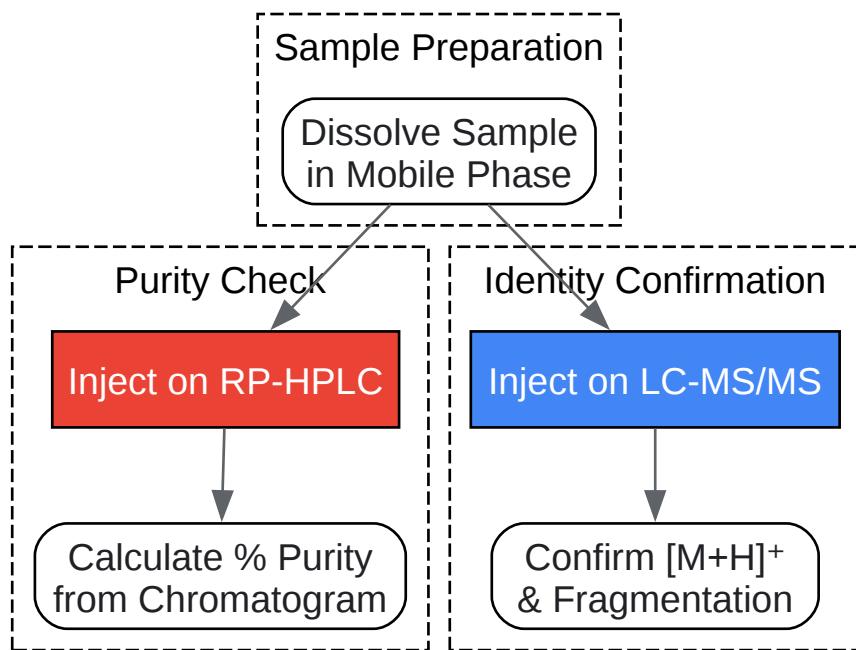
- Objective: To determine the purity of a sample by separating it from potential impurities.
- Methodology:
 - System: A standard HPLC system with a UV detector.
 - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid (FA) is a typical starting point.
 - Eluent A: Water + 0.1% FA
 - Eluent B: ACN + 0.1% FA
 - Gradient: 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm and 280 nm.
- Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water/ACN mixture.
- Analysis: Inject 10 μ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Identity Confirmation by LC-MS/MS

- Objective: To confirm the molecular weight and structure of the compound, particularly in a biological matrix like plasma for pharmacokinetic studies.[\[13\]](#)
- Methodology:
 - System: An HPLC system coupled to a triple quadrupole mass spectrometer.
 - LC Method: Use the HPLC method described above or a faster gradient for higher throughput.
 - Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.
 - MS Analysis (Full Scan): First, perform a full scan to find the parent ion. For $C_6H_7NO_2$, the expected $[M+H]^+$ ion would be at m/z 126.1.
 - MS/MS Analysis (Product Ion Scan): Select the parent ion (m/z 126.1) and fragment it. Observe the characteristic fragmentation pattern to confirm the structure.
 - Self-Validation: The combination of the correct retention time from HPLC and the correct parent and fragment masses provides a highly confident identity confirmation.

Diagram: Analytical QC Workflow



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Caption: Standard workflow for quality control analysis.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed.

- GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).^[9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[9]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.^[9]

Conclusion & Future Outlook

2-(Hydroxymethyl)pyridin-4-ol represents a classic example of a simple scaffold with significant untapped potential. Its combination of a biologically relevant pyridin-4-one core and synthetically versatile functional groups makes it an attractive starting point for fragment-based drug design and the construction of focused chemical libraries. Future research should focus on synthesizing a diverse array of derivatives and screening them against various biological targets, particularly protein kinases, bacterial enzymes, and viral polymerases. As our understanding of the structure-activity relationships of pyridinone-containing drugs continues to grow, this simple building block may well become the foundation for the next generation of targeted therapies.

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- To cite this document: BenchChem. [Foreword: The Untapped Potential of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021479#2-hydroxymethyl-pyridin-4-ol-cas-number-860411-74-1>

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